molecular formula C13H20N2 B12872547 N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline CAS No. 603069-09-6

N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline

Cat. No.: B12872547
CAS No.: 603069-09-6
M. Wt: 204.31 g/mol
InChI Key: DVITZOYXQOOEPO-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline is a chemical compound of interest in advanced pharmaceutical and materials science research. This aniline derivative features a pyrrolidine substituent, a structure commonly investigated for its potential bioactivity. Compounds with similar structural motifs, combining aniline and pyrrolidine groups, have been identified as key intermediates in medicinal chemistry campaigns. For instance, research into pyrrolidine-containing small molecules has shown promise in the development of inhibitors for specific biological targets, such as the ST2/IL-33 axis, which is relevant in immune-related conditions . The presence of both the electron-donating dimethylaniline group and the pyrrolidine ring suggests potential for non-linear optical (NLO) applications, as dimethylaniline derivatives are commonly used in the synthesis of advanced organic materials with second-order optical nonlinearities . As a building block, its molecular framework may be utilized in the synthesis of more complex, biologically active molecules or functional materials. This product is intended for research and development purposes only in laboratory settings. It is strictly for professional use and is not classified as a drug, cosmetic, or for personal use of any kind.

Properties

CAS No.

603069-09-6

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline

InChI

InChI=1S/C13H20N2/c1-10-8-13(14-9-10)11-4-6-12(7-5-11)15(2)3/h4-7,10,13-14H,8-9H2,1-3H3

InChI Key

DVITZOYXQOOEPO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline can be achieved through various synthetic routes. One common method involves the reaction of 4-(4-methylpyrrolidin-2-yl)aniline with dimethyl sulfate under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: Studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline, differing in substituents, functional groups, or applications. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Functional Comparison of this compound with Analogues

Compound Name Key Substituents/Functional Groups Synthesis Yield/Properties Applications/Properties Reference ID
This compound 4-Methylpyrrolidine, dimethylaniline Commercial availability (2 suppliers) Potential medicinal chemistry applications
N,N-Dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline (16) Triazole, thiophene, styryl 33% yield (purified by column chromatography) Cholinesterase inhibitor candidate
N,N-Dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Pyrimidoindazole Fluorescence quantum yield (ΦF = 0.068) Fluorescent materials
(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin) Boronate ester, styryl Part of a probe series Hydrogen peroxide detection
N,N-Dimethyl-4-(phenyldiazenyl)aniline (PAMDB120085) Azo group N/A Dyes, sensors, coordination chemistry
N,N-Dimethyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)aniline (da) Triazole 69% yield (click chemistry) Fluorescence studies, regioselectivity

Structural Modifications and Electronic Effects

  • Pyrrolidine vs. This modification likely enhances interactions with biological targets, as evidenced by its investigation as a cholinesterase inhibitor .
  • Azo vs. Pyrrolidine (PAMDB120085) : The azo group in PAMDB120085 imparts strong absorbance in the visible range, making it suitable for dyes or sensors, whereas the pyrrolidine in the target compound may favor electron-donating effects and conformational flexibility .
  • Boronate Ester (DSTBPin) : The boronate ester in DSTBPin enables reactivity with hydrogen peroxide, a property absent in the target compound. This highlights how functional group choice tailors compounds for specific detection applications .

Optical and Fluorescence Properties

  • Fluorescence Quantum Yield : Compound 4e, with a pyrimidoindazole substituent, exhibits a moderate fluorescence quantum yield (ΦF = 0.068), suggesting applications in optoelectronics or bioimaging. The absence of conjugated systems in the target compound implies lower intrinsic fluorescence unless modified .
  • Triazole Regioisomers (da vs. dai): Regioselective triazole substitution (e.g., 1,2,3-triazol-4-yl vs.

Biological Activity

N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of a dimethylamino group and a 4-methylpyrrolidin-2-yl substituent. This structure contributes to its distinct chemical and biological properties, making it valuable in various scientific and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound acts as a ligand, modulating the activity of these targets, which can lead to various physiological effects.

Key Mechanisms Include:

  • Receptor Binding : The compound may bind to specific receptors, influencing signal transduction pathways.
  • Enzyme Modulation : It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes.

Biological Activities

Research has explored various biological activities associated with this compound:

  • Anticancer Activity : Studies indicate that this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : Potential neuroprotective effects have been observed, suggesting its use in treating neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound shows promise in reducing inflammation, which could be beneficial in various inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring or the dimethylamino group can significantly impact the compound's efficacy.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreases receptor affinity
Alteration of alkyl substituentsModulates enzyme inhibition potency

Case Studies

Several studies have investigated the biological effects of this compound:

  • In Vitro Studies : A study demonstrated that this compound inhibited the proliferation of specific cancer cell lines, with IC50 values indicating significant potency (values ranged from 5–10 μM) .
  • Animal Models : In vivo experiments revealed that administration of the compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .
  • Mechanistic Studies : Research utilizing biochemical assays indicated that the compound modulates pro-inflammatory cytokine production, supporting its role in inflammation-related pathways .

Q & A

Q. What synthetic methodologies are effective for preparing N,N-dimethyl-4-(4-methylpyrrolidin-2-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step routes, such as nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, analogous compounds (e.g., triazole-substituted anilines) are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or Suzuki-Miyaura coupling . Optimization strategies include:
  • Catalyst selection : ZnCl₂ or Pd-based catalysts for regioselective coupling .
  • Solvent and temperature : Refluxing in acetonitrile or toluene (70–110°C) improves yield .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (dichloromethane/methanol) .
    Table 1 : Representative Synthesis Conditions from Analogous Compounds
Reaction TypeCatalyst/SolventTemp (°C)Yield (%)Reference
CuAACCuI, DMF8069–72
ZnCl₂-mediatedZnCl₂, CH₃CN7537
AllylationNone, H₂ORT51–72

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and confirm dimethylamino and pyrrolidine moieties. For example, aromatic protons appear at δ 6.8–7.5 ppm, while N-methyl groups resonate at δ 2.8–3.1 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₄H₂₁N₂: 217.1705; experimental: 217.1703) .
  • X-ray Diffraction (XRD) : Determines crystal packing and hydrogen-bonding motifs. Software like SHELXL refines data to R < 0.05 .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental spectral data and predicted structures?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data .
  • Crystallographic Refinement : Use SHELXL or SIR97 to adjust thermal parameters and resolve disorder in XRD data. For example, anisotropic displacement parameters (ADPs) refine pyrrolidine ring conformations .
  • Cross-Validation : Overlay computed and experimental structures (e.g., Mercury software) to identify steric clashes or torsional mismatches .

Q. What mechanistic insights explain the stereoelectronic effects of the 4-methylpyrrolidine moiety in catalytic reactions?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to assess hydrogen-bonding roles .
  • Electron Density Analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to map lone-pair interactions between the pyrrolidine nitrogen and aromatic π-system .
  • Steric Maps : Generate steric maps (e.g., using SambVca) to quantify steric bulk from the methylpyrrolidine group, influencing substrate binding in catalysis .

Q. How can researchers address low yields in crystallization for structural analysis?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. non-polar (hexane, ether) solvents for solubility differences .
  • Seeding : Introduce microcrystals from analogous compounds (e.g., N,N-dimethylaniline derivatives) to induce nucleation .
  • Temperature Gradients : Slow cooling from 50°C to 4°C over 48 hours enhances crystal quality .

Data Contradiction Analysis

Q. How should conflicting NMR and HRMS data be interpreted during structural validation?

  • Methodological Answer :
  • Impurity Check : Analyze HRMS for adducts (e.g., [M+Na]⁺) or solvent peaks. Re-purify via preparative TLC if contaminants are present .
  • Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can resolve signal splitting caused by rotameric equilibria in the dimethylamino group .
  • Synchrotron XRD : High-resolution data (λ = 0.7 Å) resolves ambiguities in bond lengths/angles, confirming or refuting NMR-based assignments .

Software and Tools

Q. Which software tools are recommended for refining crystal structures of this compound?

  • Methodological Answer :
  • SHELX Suite : SHELXL for least-squares refinement; SHELXE for density modification in twinned crystals .
  • ORTEP-3 : Generates publication-quality thermal ellipsoid plots (e.g., to visualize disorder in the methylpyrrolidine group) .
  • Olex2 : Integrates structure solution, refinement, and CIF generation, supporting non-standard space groups (e.g., P2₁/c) .

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